2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 293.3 g/mol. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound contains an ethoxy group, a nitro group, and a thiazole moiety, making it unique in its chemical structure and potential applications in medicinal chemistry.
The synthesis of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation reaction between 2-ethoxybenzoyl chloride and 5-nitro-1,3-thiazol-2-amine. This method allows for the formation of the amide bond essential for the compound's structure. The reaction can be facilitated under controlled conditions to ensure high yields and purity of the final product .
The molecular structure of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide includes several key features:
CCOc1ccccc1C(Nc1ncc([N+]([O-])=O)s1)=O
MUXVMRRMIHMUOA-UHFFFAOYSA-N
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can participate in various chemical reactions:
The mechanism of action for 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific biological targets:
The physical and chemical properties of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide are crucial for understanding its behavior in biological systems:
The applications of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide in scientific research are diverse:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4